4-Butylaniline

Catalog No.
S748782
CAS No.
104-13-2
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Butylaniline

CAS Number

104-13-2

Product Name

4-Butylaniline

IUPAC Name

4-butylaniline

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3

InChI Key

OGIQUQKNJJTLSZ-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N

Canonical SMILES

CCCCC1=CC=C(C=C1)N

Organic Synthesis

  • Intermediate in the production of other chemicals: 4-Butylaniline can serve as a starting material for the synthesis of various other aromatic compounds through a variety of chemical reactions. For example, it can be used to produce N-butylated derivatives of other aromatic molecules, which can have unique properties compared to the parent compounds.

Material Science

  • Development of functional polymers: 4-Butylaniline can be incorporated into the structure of certain polymers, potentially influencing their properties like conductivity, thermal stability, and self-assembly behavior. Research is ongoing to explore its potential in this area.

Pharmaceutical Research

  • Synthesis of bioactive molecules: 4-Butylaniline can be a building block for the synthesis of molecules with potential pharmaceutical applications. This includes the development of new drugs or the modification of existing ones to improve their efficacy or target specific biological processes [].

4-Butylaniline, with the chemical formula C₁₀H₁₅N and CAS number 104-13-2, is an organic compound characterized by its clear to pale yellow liquid appearance and faint amine odor. It has a molecular weight of 149.23 g/mol and is known for its role as an intermediate in various chemical syntheses, particularly in the production of dyes and pharmaceuticals .

4-Butylaniline is a suspected human carcinogen based on animal studies []. It is also a moderate skin, eye, and respiratory irritant [].

  • Toxicity:

    • LD50 (oral, rat): 930 mg/kg []
    • LD50 (dermal, rabbit): >2000 mg/kg []
  • Flammability

    Flammable liquid with a flash point of 93 °C []

  • Reactivity

    May react with strong oxidizing agents []

Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling 4-Butylaniline [].
  • Work in a well-ventilated area [].
  • Avoid contact with skin, eyes, and clothing [].
  • Wash hands thoroughly after handling [].
Due to its amine functional group. Key reactions include:

  • Electrophilic Aromatic Substitution: The amine group can activate the aromatic ring, making it more susceptible to electrophilic attack.
  • N-Alkylation: 4-Butylaniline can react with alkyl halides to form N-alkyl derivatives.
  • Oxidation: Under certain conditions, the amine group can be oxidized to form nitro or other functional groups.

These reactions highlight the compound's versatility in organic synthesis, particularly in creating more complex molecules .

Several methods exist for synthesizing 4-butylaniline:

  • From Butylbenzene: This involves the nitration of butylbenzene followed by reduction.
  • Using 1-(4-Butylphenyl)ethanol: A common method includes the C-C amination of secondary alcohols using sodium azide and trifluoroacetic acid under specific conditions .
  • Direct Amination: Another route involves the direct amination of butylbenzene derivatives.

These methods vary in yield and complexity, with some yielding up to 70% efficiency under optimized conditions .

4-Butylaniline is primarily used in:

  • Dye Manufacturing: It serves as an intermediate in synthesizing various dyes.
  • Pharmaceuticals: Its derivatives may be utilized in drug formulations.
  • Chemical Research: Used as a reagent in organic synthesis and material science applications.

The compound's versatility makes it valuable across multiple industries .

Several compounds share structural similarities with 4-butylaniline. Here are a few notable examples:

Compound NameChemical FormulaKey Characteristics
AnilineC₆H₅NH₂Basic aromatic amine; widely studied for biological activity.
ButylamineC₄H₉NAliphatic amine; used in various industrial applications.
N-Methyl-4-butylanilineC₁₁H₁₅NMethyl derivative; exhibits different solubility properties.

Uniqueness of 4-Butylaniline

What sets 4-butylaniline apart is its specific butyl substitution on the aromatic ring, which influences its solubility and reactivity compared to other anilines and aliphatic amines. This unique structure allows it to serve specialized roles in synthetic chemistry and material science applications .

XLogP3

3

Boiling Point

261.0 °C

LogP

3.05 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (86.67%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (84.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (84.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (84.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (84.44%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

104-13-2

Wikipedia

4-Butylaniline

General Manufacturing Information

Benzenamine, 4-butyl-: ACTIVE

Dates

Modify: 2023-08-15
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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